molecular formula C20H22N2O2 B1202649 Quininone CAS No. 569329-55-1

Quininone

Cat. No. B1202649
CAS RN: 569329-55-1
M. Wt: 322.4 g/mol
InChI Key: SRFCUPVBYYAMIL-UHFFFAOYSA-N
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Description

Quininone is a compound with the molecular formula C20H22N2O2 . It is also known as (8a)-6¢-Methoxycinchonan-9-one .


Synthesis Analysis

The synthesis of quinones, including Quininone, can be achieved through various methods. One of the most common methods is the Thiele-Winter acetoxylation, which involves the reaction of 1,4- or 1,2-quinone derivatives with acetic anhydride, in the presence of an acidic catalyst .


Molecular Structure Analysis

Quinones are characterized by a common basic structural pattern: an ortho or a para substituted dione conjugated either to an aromatic nucleus (benzoquinones) or to a condensed polycyclic aromatic system .


Chemical Reactions Analysis

Quinones are fast redox cycling molecules and have the potential to bind to thiol, amine, and hydroxyl groups . They are known to undergo a variety of chemical reactions, including redox reactions and nucleophilic additions .


Physical And Chemical Properties Analysis

Quininone is a pale-yellow solid with an acrid, chlorine-like odor . It has a molecular weight of 322.40 and a composition of C 74.51%, H 6.88%, N 8.69%, O 9.93% .

Scientific Research Applications

  • Quininone is closely related to quinine, a compound with significant medical applications. A study by Mirghani et al. (2003) investigated the metabolism and elimination of quinine, including its conversion into metabolites like 2'-quininone. This study highlights the importance of understanding the metabolic pathways of quinine and its derivatives for effective clinical use (Mirghani et al., 2003).

  • In a study by Kariv et al. (1971), the electrochemical reduction of quininone was examined, providing insights into its potential applications in chemical and pharmaceutical processes (Kariv et al., 1971).

  • Quinones, including analogs like anthraquinone, have been studied extensively for their biological and medicinal properties. A review by Shafiq et al. (2022) outlines various therapeutic potentials of anthraquinone derivatives, such as their use in anticancer, antimicrobial, and antioxidant applications (Shafiq et al., 2022).

  • The cytotoxic mechanisms of quinones, such as quininone, have been a topic of research. O'Brien (1991) discussed how quinones found in animal and plant cells can exhibit toxicity, which is relevant in the development of anticancer and antibacterial drugs (O'Brien, 1991).

  • The study of quinone compounds, including quininone, in relation to their electrochemical properties and their roles in biological systems like mitochondria and chloroplasts, was undertaken by Rich and Bendall (1979). This research provides insight into the fundamental understanding of energy transfer in biological systems (Rich & Bendall, 1979).

Safety and Hazards

Exposure to Quininone can cause eye irritation, conjunctivitis, and skin irritation . It is recommended to avoid breathing its mist, gas, or vapors, and to avoid contact with skin and eyes .

properties

IUPAC Name

(5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl)-(6-methoxyquinolin-4-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O2/c1-3-13-12-22-9-7-14(13)10-19(22)20(23)16-6-8-21-18-5-4-15(24-2)11-17(16)18/h3-6,8,11,13-14,19H,1,7,9-10,12H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRFCUPVBYYAMIL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=CN=C2C=C1)C(=O)C3CC4CCN3CC4C=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40274485
Record name 6′-Methoxy-9-rubanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40274485
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

322.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Quininone

CAS RN

569329-55-1, 14528-53-1
Record name 6′-Methoxy-9-rubanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40274485
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6'-methoxycinchonan-9-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.035.029
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

A solution of benzophenone (1.12 kg) in toluene (4 L) was treated with quinine (1.00 kg) and potassium t-butoxide (871 g). The resulting mixture was heated to reflux for six hours, then allowed to cool to room temperature. After about 18 hours, this mixture was cooled to a temperature of about 10° C. to about 15° C. This cold mixture was treated with 2 N hydrochloric acid (4 L) at a rate such that the temperature of the mixture was less than 30° C. The resulting mixture was treated with additional 2 N hydrochloric acid (3 L) and the phases separated. The organic phase was extracted with additional 2 N hydrochloric acid (2×2.5 L). The combined aqueous phase was cooled to a temperature of about 5° C. to about 15° C., and the pH adjusted to pH 9-9.5 with the addition of 5 N sodium hydroxide (ca. 2.6 L). The resulting mixture was stirred at about 5° C. to about 20° C. for one hour. The crystalline material was removed by filtration, rinsed with water (2×1 L), and dried in vacuo at 50° C. to give 1.02 kg of quininone.
Quantity
1.12 kg
Type
reactant
Reaction Step One
Quantity
1 kg
Type
reactant
Reaction Step One
Quantity
871 g
Type
reactant
Reaction Step One
Quantity
4 L
Type
solvent
Reaction Step One
Quantity
4 L
Type
reactant
Reaction Step Two
Quantity
3 L
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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